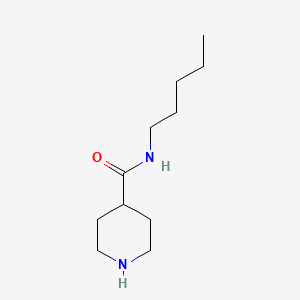

N-pentylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-pentylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-7-13-11(14)10-5-8-12-9-6-10/h10,12H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYBWLBGMNEMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentylpiperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with pentylamine. This reaction can be catalyzed using various catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale amidation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-pentylpiperidine-4-amine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-pentylpiperidine-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of 198.31 . While specific applications of this compound alone are not extensively detailed in the provided search results, the broader applications of piperidine-4-carboxamide derivatives and related compounds offer insight into its potential uses in scientific research .

Scientific Research Applications

Piperidine-4-carboxamide derivatives are explored for various therapeutic applications, and serve as building blocks for new drug candidates . Some key areas of research include:

- CCR5 Antagonists: Piperidine-4-carboxamide derivatives have been investigated for their potential as CCR5 inhibitors .

- CCR5 is a receptor involved in HIV-1 infection, and inhibiting it can prevent the virus from entering cells .

- Specific compounds like 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (5m, TAK-220) have shown high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a clinical candidate .

- Modifications to piperidine-4-carboxamide structures, such as incorporating polar groups, can improve metabolic stability and inhibitory activity against HIV-1 .

- Multikinase Inhibitors: N-(2-aminoethyl)piperidine-4-carboxamide derivatives have been explored as scaffolds for developing multikinase inhibitors .

- These compounds can simultaneously target multiple kinases like VEGFR-2, ERK-2, and Abl-1, which are relevant in cancer treatment .

- One such compound, NEPT (N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide), has shown activity against VEGFR-2, ERK-2, and Abl-1 kinases and has demonstrated anti-proliferative abilities against human liver cancer cells .

- Synthesis of Pipecolic Amides: Piperidine derivatives are used in the synthesis of pipecolic amides, which are key structural motifs in antitumor agents and thrombin inhibitors like argatroban .

- AMPK Modulators: Although not a direct application of this compound, related compounds like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are used as AMPK activity modulators .

Mechanism of Action

The mechanism of action of N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that piperidine derivatives can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects . The compound’s effects are likely mediated through its ability to modulate these targets and pathways .

Comparison with Similar Compounds

Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness: N-pentylpiperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N-pentylpiperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of the CCR5 receptor and its implications in antiviral therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives, characterized by the presence of a pentyl chain and a carboxamide functional group. Its structure can be represented as follows:

CCR5 Inhibition

One of the most significant biological activities of this compound is its role as a CCR5 inhibitor. CCR5 is a chemokine receptor that plays a crucial role in the entry of HIV into host cells. Studies have shown that this compound exhibits potent inhibitory activity against CCR5, with an IC₅₀ value comparable to that of the established drug maraviroc.

| Compound | IC₅₀ (nM) | Activity |

|---|---|---|

| This compound | 25.73 | CCR5 Inhibitor |

| Maraviroc | 25.43 | CCR5 Inhibitor |

This suggests that this compound could serve as a potential therapeutic agent for HIV treatment by preventing viral entry into cells .

Antiviral Activity

In addition to its CCR5 inhibition, this compound has been evaluated for its antiviral properties against HIV-1. In single-cycle assays, it demonstrated antiviral activity with IC₅₀ values of 73.01 nM, indicating its effectiveness in reducing viral replication . This positions the compound as a promising candidate for further development in HIV therapy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has also been assessed, revealing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for establishing the viability of the compound as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound. Notably:

- Synthesis and Activity : A study conducted on various piperidine derivatives highlighted that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, indicating potential applications beyond antiviral therapy .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives has indicated that modifications to the alkyl chain can significantly influence biological activity. This underscores the importance of structural optimization in drug design .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds related to this compound can effectively target specific cancer types, although further investigation is required to confirm these findings and understand the mechanisms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.